2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound, also known as the “2-fluro diketoatorvastatin derivative”, is likely to be the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, making it a key target for statins, a class of drugs used to lower cholesterol levels .
Mode of Action
The compound is expected to interact with its target, HMG-CoA reductase, in a manner similar to other statins. It selectively and competitively inhibits the enzyme, thereby preventing the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol biosynthesis . This results in a decrease in cholesterol synthesis and an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream, ultimately leading to a reduction in blood cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and very-low-density lipoprotein (VLDL) . The downstream effects include a decrease in the levels of these lipids in the bloodstream, which can reduce the risk of cardiovascular disease .
Pharmacokinetics
Statins are generally well absorbed orally, metabolized primarily by liver enzymes (particularly CYP3A4 and CYP2C9), and excreted via the bile and urine . The presence of a fluorine atom in the compound
Preparation Methods
Chemical Reactions Analysis
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include polar functional groups introduced or unmasked during phase I reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds include other antihistamines and impurities from the synthesis of related quinazoline derivatives . What sets 2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide apart is its specific structure and the unique synthetic pathway leading to its formation as an impurity .
Biological Activity
2-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenyl-benzenebutanamide, often referred to as a key intermediate in the synthesis of Atorvastatin, exhibits significant biological activity. This compound is characterized by its fluorinated structure, which enhances its pharmacological properties compared to non-fluorinated analogs. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C26H24FNO3
- Molecular Weight : 417.47 g/mol
- CAS Number : 125971-96-2
- IUPAC Name : 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
The biological activity of this compound primarily stems from its role as an HMG-CoA reductase inhibitor, similar to Atorvastatin. The fluorine atom in its structure increases lipophilicity and metabolic stability, potentially enhancing its ability to modulate lipid metabolism.
Inhibition of Glycolysis
Recent studies have indicated that fluorinated compounds, including derivatives of glucose analogs, can significantly inhibit glycolytic pathways in cancer cells. Specifically, this compound has been shown to affect hexokinase activity, a key enzyme in glycolysis:
- Potent Inhibition : The compound exhibits a strong inhibitory effect on hexokinase II (HKII), leading to reduced glycolytic flux in cancer cells.
- Enhanced Stability : The fluorination improves the compound's stability and uptake, allowing for effective action at lower doses and over extended periods.
Cytotoxicity Studies
In vitro studies have demonstrated that the compound possesses cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
A549 (Lung Cancer) | 5.4 | Significant reduction in viability |
U87MG (GBM) | 3.8 | Enhanced effects under hypoxic conditions |
MCF7 (Breast Cancer) | 6.5 | Moderate cytotoxicity observed |
Case Study 1: Glioblastoma Multiforme (GBM)
In a recent study focusing on GBM, the application of this compound resulted in notable cytotoxicity. The compound was administered in varying concentrations, revealing a dose-dependent response that correlated with reduced cell proliferation and increased apoptosis markers.
Case Study 2: Metabolic Disorders
Another investigation assessed the impact of this compound on lipid profiles in hyperlipidemic models. Results indicated a significant decrease in total cholesterol and LDL levels, suggesting potential use in managing dyslipidemia.
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)25(30)20-15-9-10-16-21(20)27/h3-17,22-23H,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBJIYKHDMWMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.